BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on N-
Isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Isopropylpyridazin-3-amine

Cat. No.: B109044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a
heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific
experimental data for this compound, this document presents its known physicochemical
properties and offers a framework for its potential synthesis and biological evaluation based on
established knowledge of related pyridazine analogs.

Physicochemical Properties

N-Isopropylpyridazin-3-amine is a small molecule with the chemical formula C7H11N3.[1] Its
core structure consists of a pyridazine ring, a six-membered aromatic ring with two adjacent
nitrogen atoms, substituted with an isopropylamino group. The precise physicochemical
properties are crucial for its handling, formulation, and pharmacokinetic profile.

Table 1: Physicochemical Data for N-lsopropylpyridazin-3-amine

Property Value Source
Molecular Formula C7H11N3 [1]
Molecular Weight 137.18 g/mol [1]
CAS Number 1248509-73-0 [1]
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A comprehensive search of scientific literature and chemical databases indicates a notable

absence of published biological activity data for N-lIsopropylpyridazin-3-amine.[2] However,

the pyridazin-3-amine scaffold is a well-established pharmacophore found in numerous

compounds with a wide range of biological activities, including anticancer and cardiovascular

effects.[3] To provide context for potential research directions, the following table summarizes

representative biological data for other pyridazin-3-amine analogs.

Table 2: Representative Biological Activity of Selected Pyridazine Analogs

Compound/Analog

Target/Assay

Activity
(IC50/EC50)

Reference Context

Pyridazin-3-amine

Analog A

VEGFR-2 Kinase

Data not available

Analogs are known to
inhibit VEGFR-2
signaling.[3]

Pyridazin-3-amine

Analog B

JNK1 Kinase

Data not available

JNK1 is another
common target for this

class of compounds.

[3]

Substituted Pyridazin-
3(2H)-one

Vasorelaxation

Data not available

Pyridazin-3-one
derivatives have
shown vasorelaxant

activity.[4]

Aminopyridazine

Derivative

Anticancer (MCF-7)

Data not available

Various aminopyridine
and aminopyridazine
derivatives show
cytotoxic effects on

cancer cell lines.[5]

Experimental Protocols

Given the lack of specific published methods for N-lIsopropylpyridazin-3-amine, the following

section provides detailed, representative protocols for the synthesis and biological evaluation of

pyridazine derivatives, adapted from established methodologies for similar compounds.[4][6]
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Hypothetical Synthesis of a Pyridazin-3-amine Derivative

This protocol outlines a potential multi-step synthesis for a pyridazin-3-amine scaffold.

Step 1: Synthesis of a 6-substituted-pyridazin-3(2H)-one intermediate

To a solution of a suitable ketoacid (1 equivalent) in ethanol, add hydrazine hydrate (1.2
equivalents).

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and reduce the solvent
volume under vacuum.

Pour the residue into ice-cold water and acidify with a suitable acid (e.g., HCI) to precipitate
the product.

Filter the solid, wash with cold water, and dry to yield the pyridazin-3(2H)-one intermediate.

Step 2: Chlorination of the Pyridazin-3(2H)-one

Suspend the dried pyridazin-3(2H)-one intermediate (1 equivalent) in phosphorus
oxychloride (POCI3) (5-10 equivalents).

Heat the mixture to reflux and maintain for 2-4 hours.
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an
organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to obtain the 3-chloropyridazine derivative.

Step 3: Amination to Yield the Final Product
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e In a sealed vessel, dissolve the 3-chloropyridazine derivative (1 equivalent) and
isopropylamine (3-5 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP)
or dimethyl sulfoxide (DMSO).

o Heat the mixture at 100-150°C for 12-24 hours.

 After cooling, dilute the reaction mixture with water and extract the product with an organic
solvent.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

» Purify the crude product by column chromatography on silica gel to obtain the target N-
Isopropylpyridazin-3-amine.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound
against a specific protein kinase, a common target for pyridazine derivatives.[3]

» Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test
compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit).

e Procedure:
1. Prepare a serial dilution of the test compound in DMSO.

2. In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilution to

the assay buffer.
3. Initiate the kinase reaction by adding a solution of ATP.

4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

5. Stop the reaction and quantify the amount of ADP produced using the detection reagent

according to the manufacturer's instructions.
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6. Measure the luminescence or fluorescence signal, which is proportional to the kinase
activity.

o Data Analysis:

1. Calculate the percentage of kinase inhibition for each concentration of the test compound
relative to a DMSO control.

2. Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a dose-response curve to determine the IC50 value.

Visualizations
Hypothetical Experimental Workflow

The synthesis of N-Isopropylpyridazin-3-amine can be visualized as a sequential process
starting from a ketoacid precursor. This workflow diagram illustrates the key transformations.
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Caption: A potential synthetic pathway for N-Isopropylpyridazin-3-amine.

Potential Mechanism of Action: Kinase Inhibition

Pyridazine derivatives frequently function as inhibitors of protein kinases, which are key
regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of
diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that
could be targeted by a pyridazine-based inhibitor.
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Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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